molecular formula C19H17F3N4O3 B4574831 ethyl 1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate

ethyl 1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B4574831
M. Wt: 406.4 g/mol
InChI Key: DXYDWUOYQUFFEZ-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C19H17F3N4O3 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.12527490 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

X-ray Powder Diffraction Studies

Ethyl 1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate serves as a crucial intermediate in the synthesis of anticoagulants such as apixaban. X-ray powder diffraction data have provided detailed structural insights into this compound, demonstrating its purity and the absence of detectable impurities, which is critical for pharmaceutical applications (Qing Wang et al., 2017).

Synthetic Studies and Structural Assignments

This compound has been a focal point in regioselective synthetic routes, particularly in the synthesis of pyrazole carboxylates. Studies have shown the ability to manipulate the reaction conditions to favor the production of specific regioisomers, which are valuable for further chemical transformations (W. Ashton & G. Doss, 1993). These findings have implications for designing more efficient synthetic pathways in medicinal chemistry and drug development.

Auxin Activities and Chemical Synthesis

Research into the synthesis and biological activities of acylamides derived from this compound highlights its potential in agricultural chemistry. While the auxin activities of these derivatives were not found to be high, the study opens avenues for further modifications to enhance their agrochemical properties (A. Yue et al., 2010).

Novel Synthesis Approaches

This compound has been involved in innovative synthesis methods, such as microwave-assisted direct amidation. This technique demonstrates the compound's utility in creating carboxamides under efficient conditions, contributing to the development of pharmaceuticals and organic materials (M. Milosevic et al., 2015).

Corrosion Inhibition

The derivative has been explored as a corrosion inhibitor, showing promising results in protecting mild steel in industrial applications. This application highlights its potential beyond pharmaceuticals, extending to materials science and engineering (P. Dohare et al., 2017).

Properties

IUPAC Name

ethyl 1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O3/c1-4-29-17(27)14-10-23-26(11(14)2)18-24-15(9-16(25-18)19(20,21)22)12-5-7-13(28-3)8-6-12/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYDWUOYQUFFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate
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ethyl 1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate
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ethyl 1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate
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ethyl 1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate
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ethyl 1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.